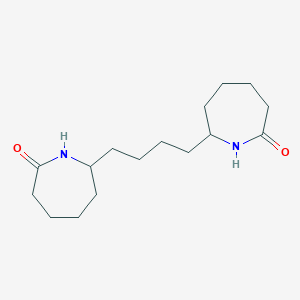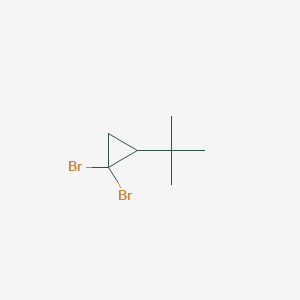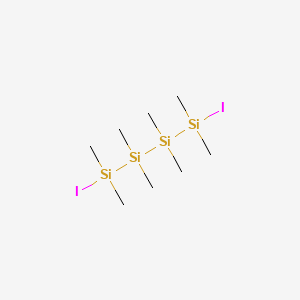
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane: is an organosilicon compound characterized by the presence of iodine atoms and methyl groups attached to a tetrasilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane typically involves the reaction of tetrasilane derivatives with iodine sources under controlled conditions. One common method involves the iodination of octamethyltetrasilane using iodine or iodine monochloride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form siloxanes or other silicon-oxygen compounds.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents such as acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted silanes.
Oxidation: Production of siloxanes and related compounds.
Reduction: Generation of hydrosilanes.
Scientific Research Applications
1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials such as silicones, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and silicon centers. The compound can form stable bonds with other elements, making it a versatile building block in synthetic chemistry. Its molecular targets and pathways depend on the specific reactions and applications it is involved in, such as forming siloxane linkages in materials science
Properties
CAS No. |
53484-77-8 |
|---|---|
Molecular Formula |
C8H24I2Si4 |
Molecular Weight |
486.43 g/mol |
IUPAC Name |
iodo-[[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C8H24I2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 |
InChI Key |
JBUOMRJUJNZWNL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


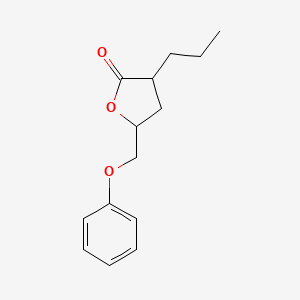
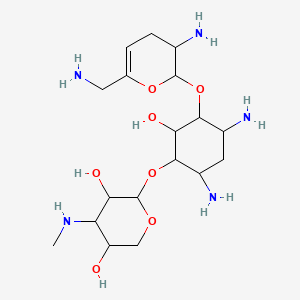
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
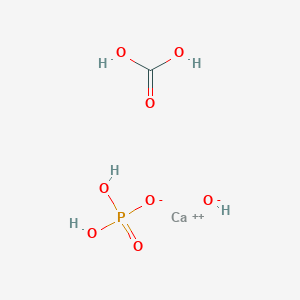
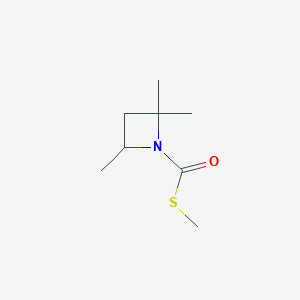
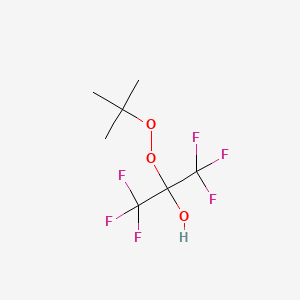
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
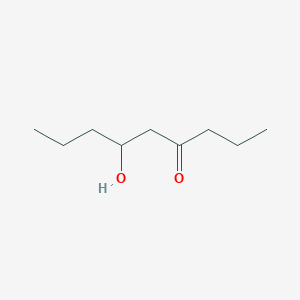
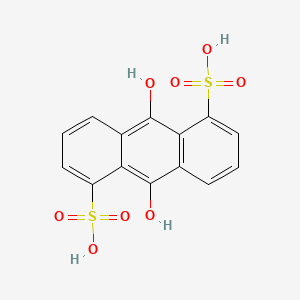
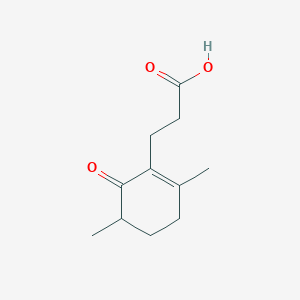
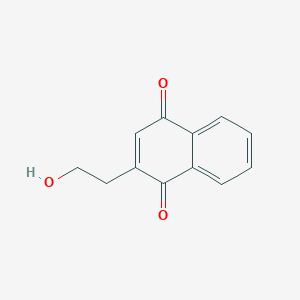
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
